

Assessing the Off-Target Effects of Ditigloylteloidine: A Comparative Guide

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Compound of Interest

Compound Name: *Ditigloylteloidine*

Cat. No.: *B207894*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of the novel investigational compound **Ditigloylteloidine** against other therapeutic alternatives. The data presented herein is intended to offer an objective overview to inform preclinical and clinical research decisions.

Introduction to Ditigloylteloidine

Ditigloylteloidine is a novel small molecule inhibitor of Cyclin-Dependent Kinase 16 (CDK16), a kinase implicated in the progression of certain aggressive solid tumors. While its on-target potency is promising, a thorough assessment of its off-target activity is crucial to anticipate potential adverse effects and to understand its broader pharmacological profile.^[1] The importance of identifying unintended molecular interactions early in the drug development process cannot be overstated, as such off-target effects are a significant contributor to drug attrition.^[2]

This guide compares **Ditigloylteloidine** to two other classes of kinase inhibitors with known clinical utility and well-characterized off-target profiles:

- Rucaparib: A PARP inhibitor known to have off-target effects on several kinases.^[1]
- Compound Y: A hypothetical, highly selective CDK16 inhibitor representing an idealized target engagement profile.

Comparative Off-Target Profiling

The following sections summarize quantitative data from key experiments designed to elucidate and compare the selectivity of **Ditigloylteloidine**.

Kinase Panel Screening

A comprehensive kinase panel was used to assess the inhibitory activity of each compound against a wide range of human kinases. The data below summarizes the number of significant off-target hits at a concentration of 1 μ M, a threshold considered clinically relevant.^[1]

Compound	Primary Target	Concentration	Number of Kinases Screened	Significant Off-Target Hits (>50% inhibition)
Ditigloylteloidine	CDK16	1 μ M	400	12
Rucaparib	PARP1/2	1 μ M	400	28
Compound Y	CDK16	1 μ M	400	1

Key Off-Target Kinases for **Ditigloylteloidine** (IC50 Values)

Off-Target Kinase	IC50 (nM)	Potential Implication
DYRK1A	230	Neurological effects
PIM3	450	Metabolic regulation
SRC	800	Cell growth and proliferation

Cellular Target Engagement

To confirm that the observed biochemical interactions occur within a cellular context, a NanoBRET™ target engagement assay was performed for the most potent off-target interaction identified for **Ditigloylteloidine** (DYRK1A).^[1]

Compound	Target	Cell Line	NanoBRET™ IC50 (nM)
Ditigloylteloidine	DYRK1A	HEK293	280
Rucaparib	CDK16	HEK293	210

Experimental Protocols

Kinase Profiling Assay

- Objective: To determine the inhibitory activity of test compounds against a broad panel of purified human kinases.
- Methodology: A radiometric filter binding assay was used. Kinase activity was measured by quantifying the incorporation of the γ -33P-phosphate from ATP into a substrate peptide.
 - Test compounds were serially diluted and added to kinase reaction buffer.
 - The kinase and its specific peptide substrate were added to initiate the reaction.
 - γ -33P-ATP was added, and the reaction was allowed to proceed for 60 minutes at room temperature.
 - The reaction was stopped, and the mixture was transferred to a filter membrane to capture the phosphorylated substrate.
 - The membrane was washed, and the radioactivity was quantified using a scintillation counter.
 - IC50 values were calculated from the dose-response curves.

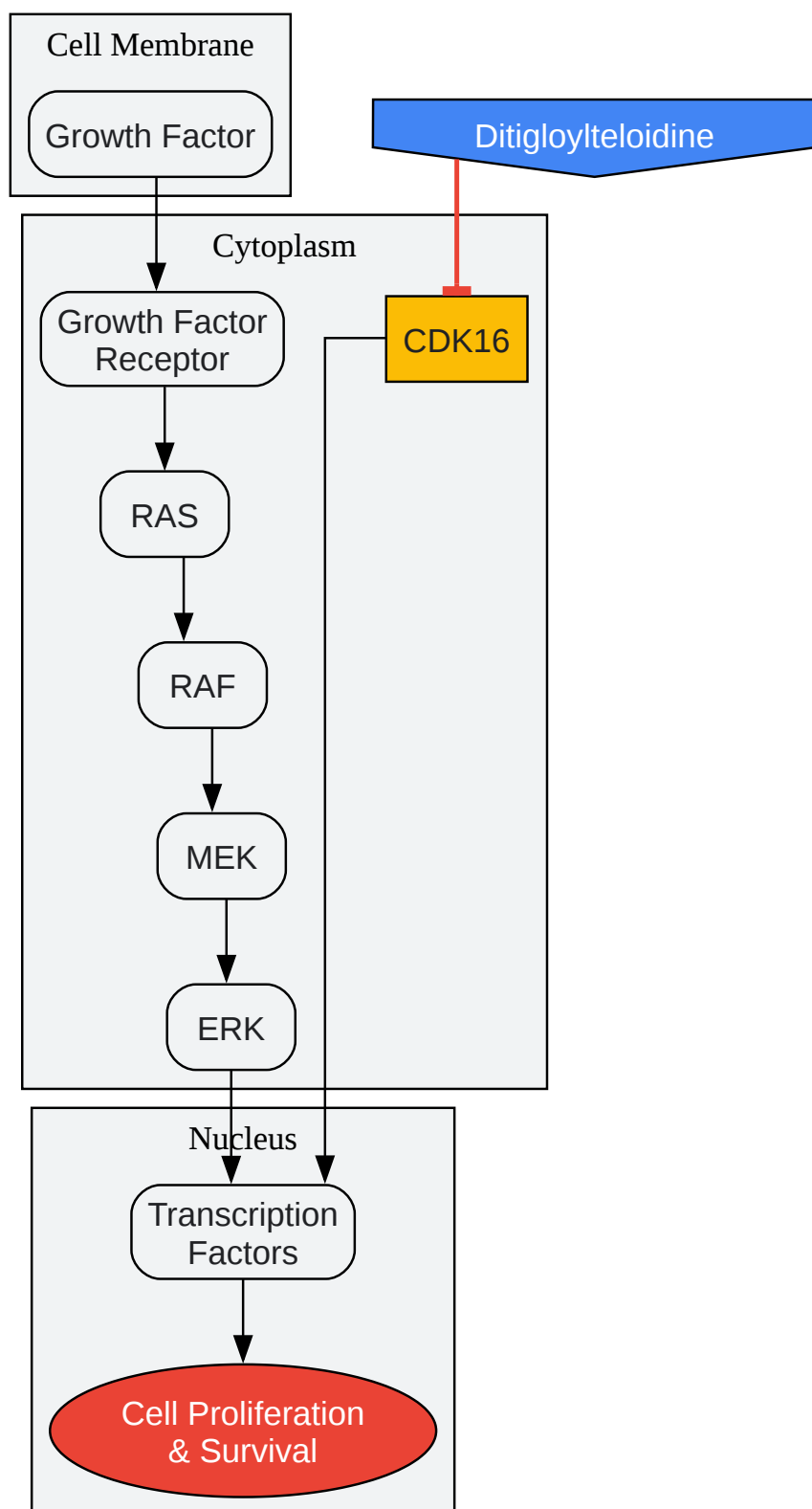
NanoBRET™ Target Engagement Assay

- Objective: To quantify the binding of a test compound to a specific target protein in living cells.[\[1\]](#)
- Methodology:

- HEK293 cells were transiently transfected with a plasmid encoding the target kinase (e.g., DYRK1A) fused to a NanoLuc® luciferase.
- A fluorescent tracer that binds to the active site of the kinase was added to the cells.
- The test compound was then added in increasing concentrations.
- If the compound binds to the target kinase, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
- The BRET signal was measured using a plate reader, and IC50 values were determined.

Visualizing Pathways and Workflows

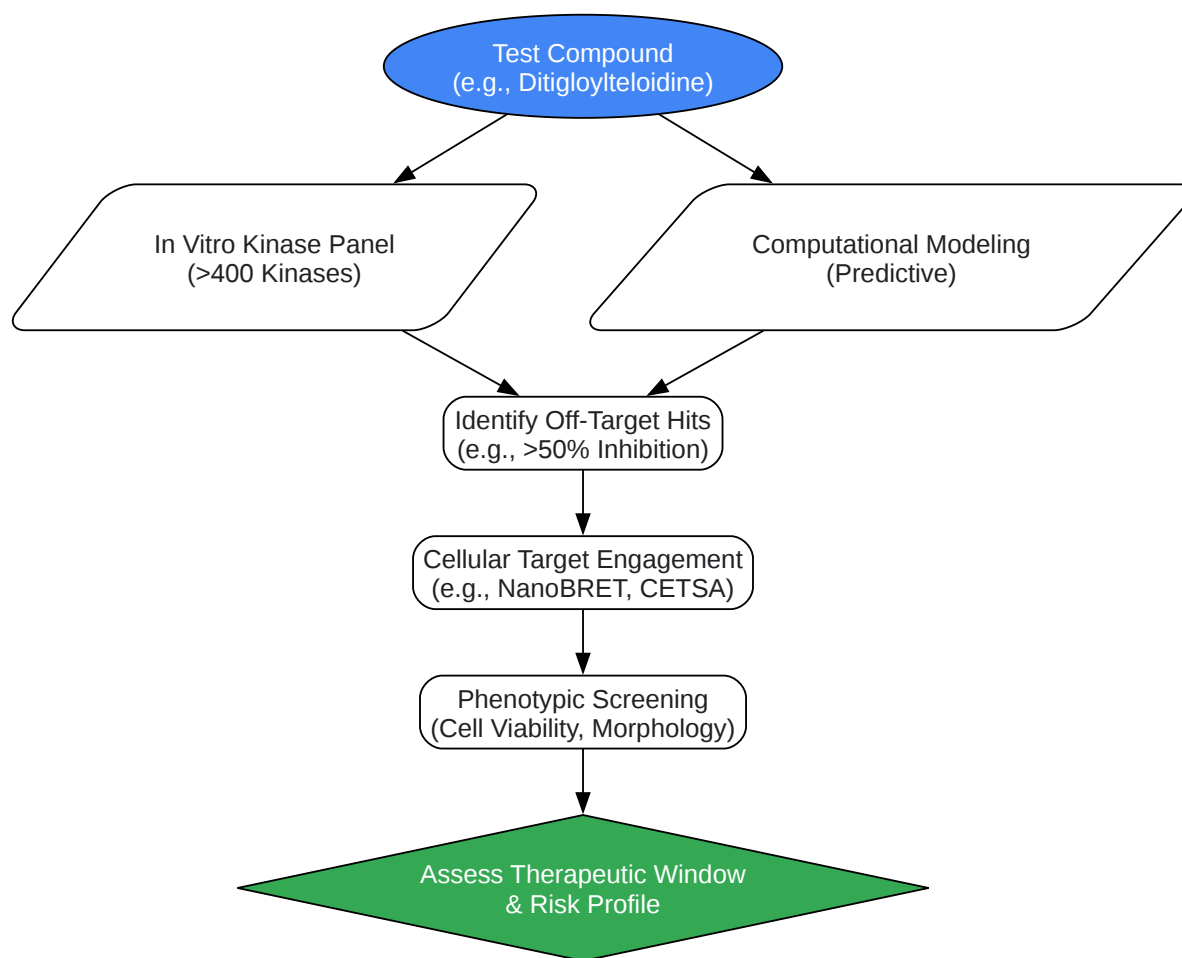
Ditigloylteloidine On-Target Pathway



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Caption: Simplified signaling pathway showing CDK16's role in cell proliferation and the inhibitory action of **Ditigloylteloidine**.

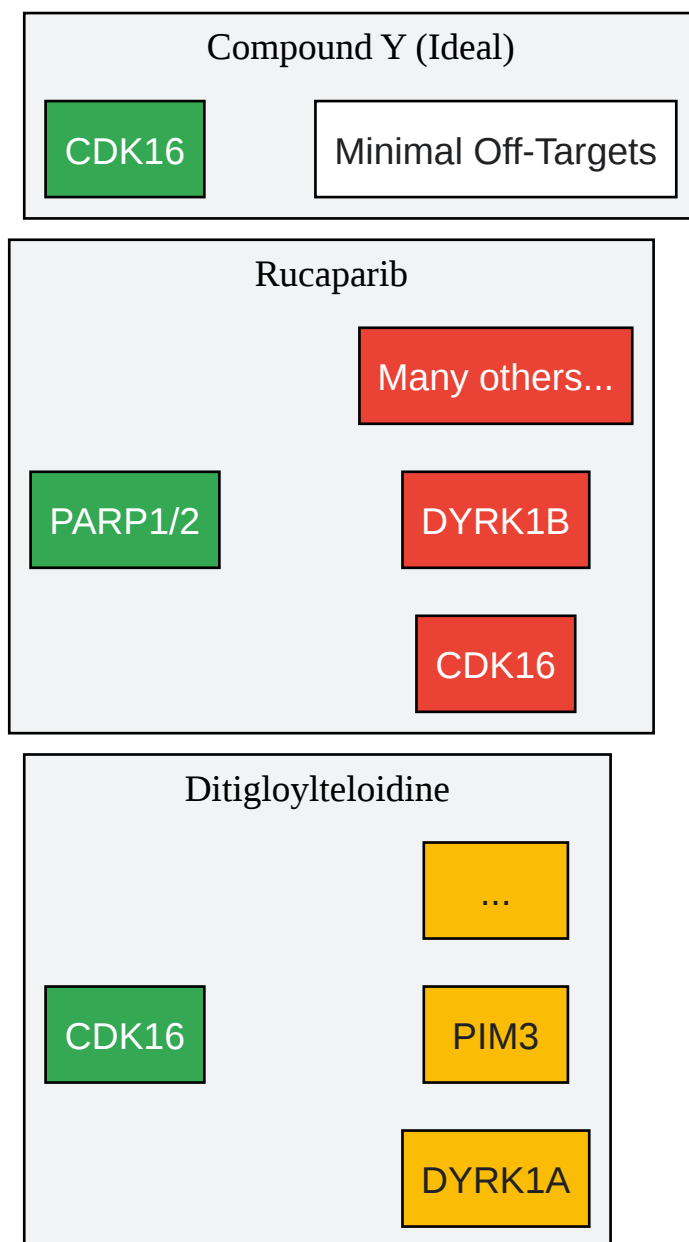
Off-Target Assessment Workflow



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Caption: Experimental workflow for identifying and validating off-target effects of a test compound.

Comparative Selectivity Profile



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Caption: Logical diagram comparing the on-target and off-target profiles of the three compounds.

Conclusion

Ditigloylteloidine demonstrates a more favorable selectivity profile compared to the broader-spectrum kinase interactions of Rucaparib. However, its potent inhibition of key off-targets such as DYRK1A warrants further investigation. Understanding these off-target interactions is essential not only for predicting potential side effects but also for the rational design of future clinical trials.[3] The use of both predictive computational methods and comprehensive experimental screening provides a robust framework for de-risking novel therapeutic candidates like **Ditigloylteloidine**. [4] Further studies should focus on the physiological consequences of these off-target engagements to fully define the therapeutic window of **Ditigloylteloidine**.

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